molecular formula C26H26N2O3S B2639338 N-(2,4-dimethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 450347-50-9

N-(2,4-dimethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B2639338
CAS No.: 450347-50-9
M. Wt: 446.57
InChI Key: DELMOHBJVMJPIN-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic acetamide derivative of interest in medicinal chemistry and early-stage pharmaceutical research. This compound features a molecular structure comprising a 2,4-dimethoxyphenyl group and a 2-methylbenzyl-substituted indole ring, linked by a thioacetamide bridge. While specific biological data for this exact compound is not fully established in the current literature, its structure is closely related to other documented compounds being investigated for their potential biological activities . The inclusion of sulfur-containing functional groups, like the thioacetamide bridge in this molecule, is a common strategy in drug discovery. Sulfur-containing compounds often demonstrate a range of biological activities and serve important functions in pharmaceutical applications . Similarly, the dimethoxyphenyl moiety is a privileged structure found in many bioactive molecules. Researchers may explore this compound as a key intermediate in the synthesis of more complex chemical entities. For instance, structurally related sulfur- and fluorine-containing molecules have been reported as intermediates for the synthesis of isoquinoline analogues, which are a class of compounds studied for various biological effects . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3S/c1-18-8-4-5-9-19(18)15-28-16-25(21-10-6-7-11-23(21)28)32-17-26(29)27-22-13-12-20(30-2)14-24(22)31-3/h4-14,16H,15,17H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELMOHBJVMJPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized by reacting 2-methylbenzylamine with indole-3-carboxaldehyde under acidic conditions.

    Thioacetamide Formation: The thioacetamide moiety is introduced by reacting the indole derivative with 2-chloro-N-(2,4-dimethoxyphenyl)acetamide in the presence of a base such as potassium carbonate.

    Final Coupling Reaction: The final compound is obtained by coupling the intermediate products under controlled conditions, typically involving reflux in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, dimethylformamide, various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes related to various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the indole core, acetamide nitrogen, or the linker type (e.g., thioether vs. sulfonyl). Below is a comparative analysis of key compounds:

Compound Key Substituents Molecular Weight Biological Activity Reference
Target Compound : N-(2,4-dimethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide 2-Methylbenzyl (indole), 2,4-dimethoxyphenyl (acetamide) ~445 g/mol Not explicitly reported; inferred enzyme inhibition potential based on structural class N/A
(R)-2-((1H-Indol-3-yl)thio)-N-(1-phenylethyl)acetamide Phenylethyl (acetamide) ~363 g/mol Rotamer formation due to tertiary amide; conformational flexibility noted
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide 4-Chlorobenzoyl (indole), pyridin-3-yl ethyl (acetamide) ~532 g/mol Non-azole inhibitor of protozoan sterol 14α-demethylases
N-(4-Ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide Sulfonyl linker, 4-ethoxyphenyl (acetamide) 462.56 g/mol No activity reported; structural emphasis on sulfonyl group’s electronic effects
2-[2-(4-Chlorophenyl)-1H-indol-3-yl]-2-oxo-N-propylacetamide Oxoacetamide linker, chlorophenyl (indole), propyl (amide) ~371 g/mol Anticancer activity via MDM2/p53 binding (IC₅₀ not specified)

Functional Group and Pharmacophore Analysis

  • Thioether vs. Sulfonyl Linkers : The target compound’s thioether linker (C–S–C) offers reduced electron-withdrawing effects compared to the sulfonyl group (C–SO₂–C) in ’s analogue . This difference may enhance membrane permeability but reduce metabolic stability.
  • The 2-methylbenzyl substituent on the indole core adds steric bulk, which may improve selectivity for target enzymes over off-target receptors . In contrast, analogues with chlorobenzoyl () or pyridin-3-yl ethyl () groups exhibit varied solubility and binding affinities due to differences in polarity and hydrogen-bonding capacity.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic compound belonging to the thioacetamide class. Its unique structure, featuring a 2,4-dimethoxyphenyl group and an indole derivative, suggests potential biological activities that are currently under investigation.

The compound's IUPAC name is N-(2,4-dimethoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide. It has a molecular formula of C26H26N2O3S and a molecular weight of approximately 450.57 g/mol. The compound is characterized by its thioacetamide moiety, which is known for various biological activities.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with cell surface receptors, altering cellular signaling.
  • Gene Expression : The compound might influence the expression of genes associated with various biological processes.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit anticancer properties. For instance, indole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Case Study : A study published in the Journal of Medicinal Chemistry reported that indole-based compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the modulation of apoptosis-related proteins and cell cycle regulators .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Similar thioacetamides have shown effectiveness against a range of bacterial strains.

Data Table: Antimicrobial Activity Comparison

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli, S. aureus32 µg/mL
Compound BP. aeruginosa16 µg/mL
This compoundE. coli, S. aureusTBD (To Be Determined)

Research Findings

Recent investigations into the biological activities of this compound highlight its potential as a therapeutic agent:

  • Anticancer Studies : Preliminary studies suggest that the compound may inhibit tumor growth in vitro and in vivo models.
  • Inflammatory Response : Another area of research focuses on the anti-inflammatory effects of similar compounds, showing promise in reducing markers of inflammation in cellular models.
  • Neuroprotective Effects : Some indole derivatives have been linked to neuroprotection in models of neurodegenerative diseases, suggesting that this compound may also possess similar properties.

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